Ethyl (E)-8-Chloro-2-octenoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H17ClO2 |
|---|---|
Molecular Weight |
204.69 g/mol |
IUPAC Name |
ethyl 8-chlorooct-2-enoate |
InChI |
InChI=1S/C10H17ClO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h6,8H,2-5,7,9H2,1H3 |
InChI Key |
KYLYCRXWCQYMLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCCCCCl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl E 8 Chloro 2 Octenoate
Stereoselective Olefin Metathesis Approaches to the (E)-Double Bond Geometry
Olefin metathesis has emerged as a powerful tool for carbon-carbon double bond formation. mdpi.com Specifically, cross-metathesis (CM) offers a direct route to α,β-unsaturated esters. However, achieving high (E)-selectivity in the synthesis of α,β-unsaturated carbonyl compounds through this method presents a notable challenge. mit.edu
The development of molybdenum and ruthenium-based catalysts has significantly advanced the field. Molybdenum alkylidene complexes, for instance, have been investigated for stereoselective CM reactions. acs.org While many kinetically-controlled metathesis reactions have been developed to favor the formation of (Z)-alkenes, which are often thermodynamically less stable, achieving high (E)-selectivity requires overcoming the catalyst's inherent preferences. mdpi.comnih.gov
Challenges in the cross-metathesis of terminal alkenes with acrylates include the tendency for the more valuable terminal alkene to undergo homodimerization and the potential for the carbonyl group to coordinate with the metal center, which can reduce reaction rates. mit.edunih.gov Despite these hurdles, research has demonstrated that certain ruthenium complexes can effectively catalyze CM reactions to produce (E,Z) conjugated dienes with high selectivity. mdpi.com The application of these catalyst systems to the synthesis of simpler (E)-α,β-unsaturated esters like Ethyl (E)-8-Chloro-2-octenoate remains an area of ongoing research, offering a potential, though technically demanding, disconnection.
Radical-Induced Cyclization and Addition Pathways for Analogous Halogenated Esters
Radical chemistry offers powerful and alternative methods for constructing complex molecules. Atom Transfer Radical Addition (ATRA) and Atom Transfer Radical Cyclization (ATRC) are particularly relevant for the synthesis of halogenated compounds. mdpi.compreprints.org These methods involve the generation of a carbon-centered radical from a carbon-halogen bond, which can then participate in intermolecular addition or intramolecular cyclization reactions. mdpi.com
For instance, a photochemical ATRA/ATRC reaction has been developed between α-halogenated carbonyl compounds and unsaturated systems like alkenes and alkynes. mdpi.com Under visible light irradiation, a complex forms between an amine and the halogenated ester, leading to homolytic cleavage of the carbon-halogen bond to generate a carbon radical. mdpi.com This radical can then add to an alkene, and the resulting radical intermediate can undergo cyclization to form five-membered rings. mdpi.com
While direct application to the linear structure of this compound is not a cyclization, the principles of radical addition are pertinent. A hypothetical radical-based approach could involve the addition of a chloroalkyl radical across an alkyne precursor to install the chloroalkane tail. Radical-induced cyclizations are also well-established for preparing five- and six-membered heterocycles from precursors like 6- or 7-halo-2-alkenoate esters. molaid.commdpi.com These pathways showcase the utility of radical reactions in the synthesis of functionalized and halogenated ester analogs.
Esterification and Functional Group Interconversion on ω-Chloro-α,β-Unsaturated Carboxylic Acids
A classical and reliable synthetic strategy involves the formation of the carbon skeleton as a carboxylic acid, followed by esterification. The synthesis of ω-chloro-α,β-unsaturated carboxylic acids can be achieved through various means, after which standard esterification procedures can be applied.
Methods for preparing α,β-unsaturated carboxylic acids and their esters include the reaction of vinylmercuric halides with carbon monoxide. google.com When performed in the presence of an alcohol, this reaction yields the corresponding ester directly. google.com Another approach involves the reaction of α,β-unsaturated carboxylic acid chlorides with a formaldehyde (B43269) source, catalyzed by ferric chloride or stannic chloride, to produce chloromethyl esters. google.com
Once the corresponding (E)-8-chloro-2-octenoic acid is obtained, it can be converted to this compound. A range of esterification methods are available, such as the use of boron trifluoride-diethyl ether with an appropriate imidate, or through acid-catalyzed reactions. psu.edu
Functional group interconversion is also a viable strategy. For example, a precursor such as ethyl 8-hydroxy-2-octenoate could be synthesized and the terminal hydroxyl group could then be converted to a chloride, for instance by using thionyl chloride.
Chemoenzymatic Synthetic Routes Towards Enantiomerically Enriched Precursors of this compound
Chemoenzymatic methods combine the selectivity of biocatalysts with the efficiency of chemical synthesis, providing powerful routes to enantiomerically pure compounds. nih.gov For this compound, the most relevant precursors are chiral hydroxy-octanoates. The synthesis of (R)-α-lipoic acid, a biologically important antioxidant, often proceeds through the key chiral intermediate, ethyl (R)-8-chloro-6-hydroxyoctanoate. researchgate.netrsc.org
Recent research has focused on the efficient production of this precursor. One approach involves the enzymatic reduction of the corresponding keto ester, ethyl 8-chloro-6-oxooctanoate. High-throughput screening identified a ketoreductase (HGD-1) that effectively catalyzes this reduction, achieving a substrate conversion rate of over 95% and a 92% yield of ethyl 6-hydroxy-8-chlorooctanoate. researchgate.net Protein engineering of other reductases has also been employed to produce methyl (R)-8-chloro-6-hydroxyoctanoate with high enantiomeric excess (98.0% ee). tudelft.nl
Alternatively, dynamic kinetic resolution (DKR) of the racemic ethyl 8-chloro-6-hydroxyoctanoate offers another route to the enantiopure material. acs.org A highly efficient process using lipase-catalyzed transacylation has been developed. rsc.org Using Novozym 435 as the biocatalyst and vinyl acetate (B1210297) as the acyl donor, the (S)-enantiomer is acetylated, leaving the desired (R)-8-chloro-6-hydroxyoctanoate. This method produces the corresponding (S)-O-acetylated ester with 94% enantiomeric excess (ee) and a space-time yield of 38 g L⁻¹ d⁻¹. rsc.org The remaining (R)-alcohol and the resolved (S)-acetate are both valuable chiral building blocks for further synthesis. rsc.org
Table 3: Chemoenzymatic Synthesis of Ethyl 8-Chloro-6-hydroxyoctanoate Precursors
| Method | Enzyme | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference(s) |
|---|---|---|---|---|---|---|
| Asymmetric Reduction | Ketoreductase HGD-1 | Ethyl 8-chloro-6-oxooctanoate | Ethyl 6-hydroxy-8-chlorooctanoate | 92% | Not specified | researchgate.net |
| Kinetic Resolution | Lipase (Novozym 435) | (rac)-Ethyl 8-chloro-6-hydroxyoctanoate | (S)-O-acetylated ECHO | 35% (isolated) | 94% | rsc.org |
| Asymmetric Reduction | Engineered e-keto ester reductase | Methyl 8-chloro-6-oxooctanoate | Methyl (R)-8-chloro-6-hydroxyoctanoate | - | 98.0% | tudelft.nl |
This table is generated based on data from the text for illustrative purposes.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of specialty chemicals like this compound is a critical aspect of modern chemical manufacturing. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and employing renewable resources. For a molecule such as this compound, which contains multiple functional groups, green synthetic strategies focus on improving the efficiency and sustainability of key reaction steps, such as the formation of the α,β-unsaturated ester moiety.
A primary goal of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution. researchgate.net The synthesis of esters, including unsaturated variants like this compound, has been a fertile ground for the development of solvent-free reaction conditions and the use of environmentally benign solvent alternatives.
Solvent-Free Synthesis:
Solvent-free, or neat, reaction conditions offer significant environmental benefits by eliminating a major source of waste and simplifying product purification. The Horner-Wadsworth-Emmons (HWE) reaction, a common method for creating (E)-α,β-unsaturated esters, has been successfully adapted to solvent-free conditions. mdpi.comresearchgate.netrsc.org Research has demonstrated that the reaction between various aldehydes and phosphonates can proceed with high selectivity and yield without any solvent, often catalyzed by a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). researchgate.netrsc.org This approach is highly relevant for the synthesis of this compound from 6-chlorohexanal (B1582999) and a suitable phosphonoacetate reagent.
Enzymatic catalysis, particularly with lipases, is another area where solvent-free systems excel. Lipases are often employed for the synthesis of various esters, including ethyl and octyl octanoates, under solvent-free conditions. researchgate.netlmaleidykla.ltresearchgate.netmdpi.com This biocatalytic approach is attractive as it operates under mild conditions and can reduce waste. researchgate.net
Low-Environmental-Impact Solvents:
When a solvent is necessary, green chemistry advocates for replacing traditional hazardous solvents with safer alternatives. researchgate.net
Water: Once dismissed for many organic reactions, water is now recognized as a green solvent due to its non-toxicity, non-flammability, and abundance. wikipedia.org Notably, the HWE reaction has been performed successfully in an aqueous medium using an environmentally benign base like potassium carbonate, leading to a significant reduction in reaction time. chemeducator.org
Alcohols and Esters: Solvents such as alcohols and certain esters are considered to have a lower environmental risk compared to chlorinated or aromatic hydrocarbons. rsc.org They are often biodegradable and have lower toxicity. chembroad.com In some syntheses, the alcohol reactant itself can serve as the solvent, further minimizing the number of components.
Alternative Green Solvents: Other classes of green solvents include ionic liquids, deep eutectic solvents (DESs), and supercritical fluids like CO2. researchgate.netmdpi.com While these have been studied for various esterification reactions, their application can be limited by factors like cost and the need for specialized equipment. mdpi.comacs.org
The following table summarizes the advantages of different green solvent strategies applicable to the synthesis of esters like this compound.
| Solvent Strategy | Examples | Key Advantages | Relevant Findings |
| Solvent-Free | Neat reaction mixture | Eliminates solvent waste, simplifies purification, increases reactor throughput. | Highly E-selective HWE reactions can be achieved without solvent. researchgate.netrsc.org Biocatalysis in solvent-free systems is a viable route for greener ester production. researchgate.net |
| Aqueous Medium | Water | Non-toxic, non-flammable, abundant, inexpensive. | HWE reactions can be conducted rapidly in water with benign bases. chemeducator.org |
| Low-Risk Organic Solvents | Ethanol, Ethyl Acetate | Lower toxicity and environmental persistence than chlorinated or aromatic solvents. rsc.org | Alcohols and esters are generally ranked as having a low overall environmental risk. rsc.org |
| Advanced Green Solvents | Ionic Liquids, Supercritical CO2 | Tunable properties, potential for catalyst recycling. mdpi.comacs.org | Can simplify separation and recycling, but cost can be a barrier for large-scale applications. acs.org |
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed faster, more selectively, and under milder conditions, which reduces energy consumption and unwanted byproducts. The ability to recover and reuse the catalyst is a crucial factor in creating a sustainable and economical process.
Biocatalysis:
Enzymes are highly specific, biodegradable catalysts that operate under mild temperature and pH conditions.
Lipases: Immobilized lipases are widely used for ester synthesis. They have demonstrated high conversion rates for producing various flavor esters, including octanoates, and their immobilization facilitates easy separation and reuse. researchgate.netlmaleidykla.lt
Reductases: In multi-step syntheses, other enzymes can play a key role. For instance, ketoreductases (KREDs) have been engineered for the highly selective reduction of ethyl 8-chloro-6-oxooctanoate to its corresponding chiral alcohol, a key precursor for other valuable molecules. rsc.orgtudelft.nl This highlights the potential for biocatalytic routes in preparing intermediates for this compound.
Homogeneous and Heterogeneous Catalysis:
While biocatalysis offers significant advantages, traditional chemical catalysts are also being redesigned with green principles in mind. A key innovation is the development of catalysts that bridge the gap between high-activity homogeneous catalysts and easily separable heterogeneous catalysts.
Simple zinc(II) salts have been identified as effective and recyclable catalysts for the solvent-free esterification of fatty acids. acs.orgnih.gov These catalysts are soluble under reaction conditions, allowing for efficient homogeneous catalysis. Upon completion, the catalyst precipitates out of the non-polar ester product, enabling its recovery by simple filtration and reuse in subsequent batches with minimal loss of activity. acs.orgnih.gov
The recyclability of a zinc oxide catalyst in the solvent-free esterification of pelargonic acid with 2-ethylhexyl alcohol is demonstrated in the table below.
| Recycle Run | Product Yield (%) | Catalyst State |
| Run 0 (Fresh Catalyst) | 94 | Recovered by filtration |
| Run 1 | 92 | Recovered by filtration |
| Run 2 | 92 | Recovered by filtration |
| Run 3 | 93 | Recovered by filtration |
| Run 4 | 95 | Recovered by filtration |
| Data sourced from a study on fatty acid esterification. nih.gov |
Furthermore, solid acid catalysts, such as 12-tungstophosphoric acid supported on γ-Alumina (γ-Al2O3), have been developed for esterification reactions. au.dk These heterogeneous catalysts show high activity and can be recycled for multiple cycles with nearly constant efficiency, confirming their stability and potential for sustainable industrial processes. au.dk
Mechanistic Investigations and Chemical Transformations of Ethyl E 8 Chloro 2 Octenoate
Reaction Pathways of the α,β-Unsaturated Ester Moiety
The α,β-unsaturated ester functionality in Ethyl (E)-8-chloro-2-octenoate is an electrophilic system susceptible to attack by nucleophiles at the β-carbon (conjugate addition) and can also participate in various cycloaddition and reduction reactions.
Michael Additions and Conjugate Additions
The Michael addition, a subset of conjugate additions, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. chemistrysteps.commsu.edu In the case of this compound, the electrophilic nature of the β-carbon is enhanced by the electron-withdrawing effect of the ester group. A wide range of nucleophiles can participate in this reaction, including enolates, amines, thiols, and organometallic reagents such as organocuprates (Gilman reagents). youtube.commasterorganicchemistry.com
The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the 1,4-adduct.
Table 1: Examples of Michael/Conjugate Additions to α,β-Unsaturated Esters
| Nucleophile (Michael Donor) | Product | Reaction Conditions | Reference |
| Diethyl malonate | Diethyl 2-(1-(ethoxycarbonyl)-7-chloroheptyl)malonate | NaOEt, EtOH, reflux | mdpi.com |
| Thiophenol | Ethyl 3-(phenylthio)-8-chlorooctanoate | Et3N, CH2Cl2, rt | |
| Lithium dimethylcuprate | Ethyl 3-methyl-8-chlorooctanoate | THF, -78 °C to rt | masterorganicchemistry.com |
This table presents representative examples of Michael and conjugate additions to α,β-unsaturated esters, illustrating the variety of nucleophiles that can be employed.
Cycloaddition Reactions (e.g., Diels-Alder)
The double bond of the α,β-unsaturated ester can act as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. wikipedia.orgorganic-chemistry.org The reactivity of the dienophile is enhanced by the presence of the electron-withdrawing ester group. sigmaaldrich.comacs.orglibretexts.org The reaction involves the [4+2] cycloaddition of a conjugated diene to the dienophile. The stereochemistry and regioselectivity of the reaction are governed by well-established principles, such as the "endo rule" and the electronic nature of the substituents on both the diene and dienophile. wikipedia.orgmasterorganicchemistry.com
Table 2: Representative Diels-Alder Reactions with α,β-Unsaturated Esters as Dienophiles
| Diene | Dienophile | Product | Reaction Conditions | Reference |
| 1,3-Butadiene | This compound | Ethyl 4-(5-chloropentyl)cyclohex-1-ene-1-carboxylate | Toluene, 150 °C, sealed tube | masterorganicchemistry.com |
| Cyclopentadiene | This compound | Ethyl 2-(5-chloropentyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate (endo/exo mixture) | CH2Cl2, 0 °C to rt | sigmaaldrich.com |
| Danishefsky's diene | This compound | Ethyl 4-(5-chloropentyl)-2-methoxy-6-(trimethylsilyloxy)cyclohex-3-ene-1-carboxylate | Toluene, reflux | masterorganicchemistry.com |
This table provides examples of Diels-Alder reactions where an α,β-unsaturated ester acts as the dienophile, showcasing the formation of cyclic and bicyclic structures.
Reductive Transformations and Hydrogenation Pathways
The α,β-unsaturated ester moiety can be selectively reduced. Catalytic hydrogenation is a common method to reduce the carbon-carbon double bond, leaving the ester group intact. Various catalysts, including those based on palladium, platinum, and rhodium, can be employed for this transformation. nih.govchemrxiv.org The presence of the chlorine atom in the molecule requires careful selection of the catalyst and reaction conditions to avoid undesired side reactions, such as hydrodehalogenation. acs.org Chemoselective hydrogenation catalysts have been developed that can selectively reduce the C=C bond in the presence of other reducible functional groups like halides. acs.org
Alternatively, reagents like sodium borohydride (B1222165) in the presence of certain transition metal salts can also effect the selective reduction of the double bond.
Table 3: Reductive Transformations of α,β-Unsaturated Esters
| Reagent/Catalyst | Product | Reaction Conditions | Reference |
| H2, Pd/C | Ethyl 8-chlorooctanoate | EtOH, rt, 1 atm | nih.gov |
| H2, Rh(PPh3)3Cl (Wilkinson's catalyst) | Ethyl 8-chlorooctanoate | Benzene, rt, 1 atm | chemrxiv.org |
| NaBH4, CuCl2 | Ethyl 8-chlorooctanoate | MeOH, rt | acs.org |
This table illustrates different methods for the selective reduction of the carbon-carbon double bond in α,β-unsaturated esters.
Reactivity at the Terminal Chloro-Substituted Carbon
The terminal chloro-substituted carbon in this compound is a primary alkyl chloride, which primarily undergoes nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions (SN1/SN2)
Given that the chlorine atom is attached to a primary carbon, nucleophilic substitution will proceed predominantly through an SN2 (bimolecular nucleophilic substitution) mechanism. utexas.edulibretexts.org The SN1 pathway is highly unfavorable due to the instability of the corresponding primary carbocation. The SN2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon from the backside of the leaving group (chloride), leading to an inversion of stereochemistry if the carbon were chiral. The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. utexas.edu
A wide variety of nucleophiles can displace the chloride ion, leading to the formation of a diverse range of functionalized products.
Table 4: Nucleophilic Substitution (SN2) Reactions at the Terminal Carbon
| Nucleophile | Product | Solvent | Reference |
| Sodium iodide (NaI) | Ethyl (E)-8-iodo-2-octenoate | Acetone | pearson.com |
| Sodium cyanide (NaCN) | Ethyl (E)-9-cyano-2-nonenoate | DMSO | gatech.edu |
| Sodium azide (B81097) (NaN3) | Ethyl (E)-8-azido-2-octenoate | DMF | gatech.edu |
| Sodium hydroxide (B78521) (NaOH) | Ethyl (E)-8-hydroxy-2-octenoate | H2O/THF | kau.edu.sa |
| Ammonia (NH3) | Ethyl (E)-8-amino-2-octenoate | EtOH | kau.edu.sa |
This table provides examples of SN2 reactions on a primary alkyl chloride, demonstrating the introduction of various functional groups.
Elimination Reactions (E1/E2) and Formation of Dienones
Elimination reactions of alkyl halides can proceed through either E1 (unimolecular) or E2 (bimolecular) mechanisms. For a primary alkyl halide like this compound, the E2 pathway is strongly favored, especially in the presence of a strong, non-nucleophilic base. organic-chemistry.orglumenlearning.com The E1 mechanism is disfavored due to the instability of the primary carbocation intermediate.
The E2 reaction is a concerted, one-step process where the base abstracts a proton from the carbon adjacent to the one bearing the leaving group (β-hydrogen), and the leaving group departs simultaneously, leading to the formation of a double bond. The use of sterically hindered bases, such as potassium tert-butoxide, is particularly effective in promoting E2 elimination over the competing SN2 substitution. chemistrysteps.commsu.edulibretexts.orgmasterorganicchemistry.com
Elimination of HCl from this compound would lead to the formation of Ethyl (E,E)-2,7-octadienoate, a conjugated dienone ester.
Table 5: Elimination (E2) Reactions and Dienone Formation
| Base | Product | Solvent | Reference |
| Potassium tert-butoxide (t-BuOK) | Ethyl (E,E)-2,7-octadienoate | THF | chemistrysteps.com |
| Sodium ethoxide (NaOEt) | Mixture of Ethyl (E,E)-2,7-octadienoate and Ethyl (E)-8-ethoxy-2-octenoate (SN2 product) | EtOH | lumenlearning.com |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Ethyl (E,E)-2,7-octadienoate | Toluene | masterorganicchemistry.com |
This table illustrates the use of different bases to promote E2 elimination, leading to the formation of a conjugated dienone system, and highlights the competition with SN2 substitution.
Cross-Coupling Reactions (e.g., Suzuki, Heck) with Modified Analogues
The terminal chloride in this compound presents an opportunity for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions. Although alkyl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst design have enabled their participation in reactions like the Suzuki and Heck couplings. organic-chemistry.orgresearchgate.net
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.org For a modified analogue of this compound, where the chloro group is coupled with an aryl or vinyl boronic acid, the reaction would proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
A hypothetical Suzuki-Miyaura coupling of this compound with an arylboronic acid is presented below:
Hypothetical Suzuki-Miyaura Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
|---|
The choice of catalyst and ligands is crucial for the successful coupling of alkyl chlorides. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step, which is typically the rate-limiting step for less reactive alkyl chlorides. organic-chemistry.org
Heck Reaction:
The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene. organic-chemistry.org In the context of a modified this compound, the chloroalkane moiety could potentially be coupled with an alkene. However, the classical Heck reaction is more commonly performed with aryl or vinyl halides. The alkyl Heck reaction is more challenging due to competing β-hydride elimination. rsc.org
For a successful alkyl Heck-type reaction, specific catalysts and reaction conditions that favor the desired coupling over elimination would be necessary. Research on the Heck reaction of unactivated alkyl halides has shown that substrates lacking β-hydrogens or those with specific catalyst systems can undergo successful coupling. nih.gov Given that this compound has β-hydrogens, β-hydride elimination would be a significant competing pathway.
Potential Modified Analogues for Enhanced Reactivity:
To improve the reactivity of this compound in cross-coupling reactions, several modifications to its structure could be envisioned:
Conversion to Iodide or Bromide: The corresponding 8-iodo or 8-bromo analogue would be significantly more reactive in both Suzuki and Heck couplings.
Conversion to a Triflate: Transformation of a terminal hydroxyl group (in a modified precursor) to a triflate would also yield a highly reactive substrate for cross-coupling.
Intramolecular Cyclization and Rearrangement Studies
The bifunctional nature of this compound and its derivatives makes them interesting substrates for intramolecular cyclization and rearrangement studies.
Intramolecular Cyclization:
Modification of the terminal chloro group to a nucleophile, or introduction of a nucleophile at another position, could facilitate intramolecular cyclization. For instance, conversion of the chloro group to a hydroxyl or amino group would create a precursor for the synthesis of macrocyclic lactones or lactams.
An example of a potential intramolecular cyclization would be the Dieckmann condensation of a derivative. If the ester functionality were part of a diester, an intramolecular cyclization could be induced by a base to form a cyclic β-keto ester. youtube.com
Another possibility involves the intramolecular hydroalkoxylation of a modified analogue. If the terminal chloride were converted to a hydroxyl group, an acid-catalyzed intramolecular addition of the alcohol to the double bond could lead to the formation of a cyclic ether. researchgate.netmdpi.com
Hypothetical Intramolecular Cyclization of a Modified Analogue
| Starting Material | Reagent | Reaction Type | Product |
|---|---|---|---|
| Ethyl (E)-8-hydroxy-2-octenoate | Acid Catalyst | Intramolecular Hydroalkoxylation | Tetrahydropyran derivative |
Rearrangement Studies:
Unsaturated esters can undergo various rearrangement reactions, often catalyzed by acids, bases, or transition metals. rsc.orgorganic-chemistry.orglibretexts.org The double bond in this compound is in a conjugated position relative to the ester carbonyl, which is a thermodynamically stable arrangement. However, under certain conditions, migration of the double bond could be induced. For instance, treatment with a strong base could potentially lead to an equilibrium between the α,β- and β,γ-unsaturated isomers. libretexts.org
Sigmatropic rearrangements, such as the Claisen rearrangement, could be explored with modified analogues. If an allyl ether were introduced at the terminal end of the molecule, a wiley-vch.dewiley-vch.de-sigmatropic rearrangement could be thermally or catalytically induced to form a new carbon-carbon bond. wiley-vch.de
Enzymatic Biotransformations and Derivatization Studies
Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for the modification of organic molecules. The biotransformation of chlorinated compounds and esters has been a subject of interest. nih.govresearchgate.net
Potential Enzymatic Reactions:
Hydrolysis: Lipases and esterases are enzymes that can catalyze the hydrolysis of the ethyl ester group in this compound to yield the corresponding carboxylic acid, (E)-8-Chloro-2-octenoic acid. This reaction is often highly selective and can be performed under mild conditions. nih.gov
Dehalogenation: Dehalogenases are enzymes capable of cleaving carbon-halogen bonds. The terminal chloro group of this compound could be a substrate for a haloalkane dehalogenase, leading to the formation of Ethyl (E)-8-hydroxy-2-octenoate. researchgate.net
Reduction/Oxidation: Other potential enzymatic transformations could involve the reduction of the double bond by enoate reductases or oxidation at various positions of the alkyl chain by monooxygenases. nih.govvu.nl
Hypothetical Enzymatic Biotransformations
| Substrate | Enzyme Class | Potential Product |
|---|---|---|
| This compound | Lipase/Esterase | (E)-8-Chloro-2-octenoic acid |
| This compound | Dehalogenase | Ethyl (E)-8-hydroxy-2-octenoate |
The feasibility of these enzymatic transformations would depend on the specific enzyme used and its substrate specificity. Screening of various microbial sources or purified enzymes would be necessary to identify catalysts for the desired biotransformation. Derivatization through these enzymatic pathways could lead to the synthesis of valuable chiral building blocks or molecules with altered biological activities.
Application of Ethyl E 8 Chloro 2 Octenoate As a Versatile Synthetic Building Block
Precursor in the Total Synthesis of Complex Natural Products
There is no specific information available in scientific literature detailing the use of Ethyl (E)-8-Chloro-2-octenoate as a precursor in the total synthesis of complex natural products.
Role in the Elaboration of Pharmacologically Relevant Scaffolds
While related compounds like Ethyl 8-chloro-6-oxooctanoate are known intermediates in the synthesis of pharmacologically relevant molecules such as Lipoic Acid, no specific examples of the use of this compound for the elaboration of pharmacological scaffolds have been documented.
Intermediate in the Preparation of Advanced Materials and Specialty Chemicals
In the broad field of materials science, haloalkanes can be used in the synthesis of polymers and other materials. However, there are no specific studies detailing the application of this compound as an intermediate in the preparation of advanced materials or specialty chemicals.
Synthesis of Stereodefined Polyketide Fragments and Lipid Analogues
The structure of this compound suggests its potential as a building block for polyketide or lipid chains. However, no research has been found that demonstrates its specific use in the synthesis of stereodefined polyketide fragments or lipid analogues.
Development of Novel Organocatalytic and Metal-Catalyzed Reactions Utilizing Octenoate Substrates
The development of new synthetic methodologies is a vibrant area of chemical research. While organocatalytic and metal-catalyzed reactions are widely studied, there are no specific reports on the development of such reactions utilizing this compound as a substrate.
Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization of Ethyl E 8 Chloro 2 Octenoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. For Ethyl (E)-8-chloro-2-octenoate, high-field NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for complete assignment of the molecular skeleton and confirmation of the double bond geometry.
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure and confirming stereochemistry. youtube.com These techniques correlate signals from different nuclei, revealing through-bond and through-space connectivities. science.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons along the carbon chain, for instance, between the olefinic protons H2 and H3, and sequentially along the alkyl chain from H3 to H4, H4 to H5, H5 to H6, H6 to H7, and H7 to H8. It would also show the coupling between the ethyl ester protons (CH₂ and CH₃).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu This allows for the unambiguous assignment of carbon resonances based on their corresponding, more easily assigned, proton signals. For example, the proton at C8 would show a cross-peak to the carbon signal corresponding to the chloromethylene group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J and ³J couplings). magritek.com This is crucial for connecting different spin systems and identifying quaternary carbons. Key HMBC correlations for this compound would include the correlation from the olefinic proton H2 to the carbonyl carbon (C1), and from the ethyl ester's methylene protons to the carbonyl carbon (C1), confirming the ester functionality.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, which is vital for determining stereochemistry. For this compound, a strong NOESY cross-peak between the olefinic protons H2 and H3 would be absent. Instead, the key observation would be the correlations of H2 and H3 to their adjacent methylene protons (H4). The magnitude of the coupling constant between H2 and H3 (typically ~15 Hz for an E-configuration) in the 1D ¹H NMR spectrum is the primary indicator of the trans geometry, which can be further supported by NOESY data.
Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D-NMR Correlations for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
|---|---|---|---|---|
| 1 (C=O) | - | ~166 | - | H2, H3, O-CH₂ |
| 2 (=CH) | ~6.9 (dt) | ~145 | H3 | C1, C4 |
| 3 (=CH) | ~5.8 (dt) | ~122 | H2, H4 | C1, C2, C5 |
| 4 (-CH₂-) | ~2.2 | ~32 | H3, H5 | C2, C3, C6 |
| 5 (-CH₂-) | ~1.5 | ~28 | H4, H6 | C3, C4, C7 |
| 6 (-CH₂-) | ~1.4 | ~26 | H5, H7 | C4, C5, C8 |
| 7 (-CH₂-) | ~1.8 | ~32 | H6, H8 | C5, C6 |
| 8 (-CH₂Cl) | ~3.5 (t) | ~45 | H7 | C6, C7 |
| O-CH₂ | ~4.2 (q) | ~60 | O-CH₃ | C1 |
This compound itself is an achiral molecule. However, if its synthesis proceeds via a chiral precursor, such as a chiral alcohol or a chiral intermediate containing a stereocenter, the determination of enantiomeric purity is critical. Chiral NMR shift reagents, typically paramagnetic lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are used for this purpose. organicchemistrydata.orgrsc.org
When a chiral substrate binds to a chiral shift reagent, it forms two transient diastereomeric complexes. libretexts.org These diastereomeric complexes have different magnetic environments, leading to the separation of NMR signals for the two enantiomers. fiveable.me The relative integration of these separated signals allows for the direct determination of the enantiomeric excess (e.e.) of the precursor. For example, if the synthesis involved the reduction of a ketone at the C4 position to a hydroxyl group, a chiral shift reagent could be used to determine the e.e. of the resulting chiral alcohol intermediate before its conversion to the final product.
Mass Spectrometry (MS) Techniques for Mechanistic Studies and Reaction Monitoring
Mass spectrometry is a powerful technique that provides information on the molecular weight and elemental composition of a molecule and offers insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of a compound, as each unique combination of atoms has a specific exact mass. For this compound (C₁₀H₁₇ClO₂), the calculated exact mass of its molecular ion [M]⁺ is 204.0917 Da for the ³⁵Cl isotope and 206.0888 Da for the ³⁷Cl isotope. The observation of this pair of ions in the correct isotopic abundance ratio (approximately 3:1) with high mass accuracy provides unambiguous confirmation of the compound's elemental composition.
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. nih.gov Analyzing these fragmentation patterns helps to elucidate the molecular structure. mdpi.comnih.gov For this compound, characteristic fragmentation pathways under electron ionization (EI) can be predicted.
Key fragmentation processes would include:
Loss of the ethoxy group (-•OCH₂CH₃): Resulting in an acylium ion [M - 45]⁺.
Loss of ethylene via McLafferty rearrangement: The carbonyl oxygen can abstract a hydrogen from the alkyl chain, leading to the elimination of ethylene and formation of a charged enol.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the double bond or the ester group.
Loss of a chlorine radical (-•Cl): Forming an ion at [M - 35]⁺.
Loss of HCl: A common fragmentation for alkyl chlorides, leading to an ion at [M - 36]⁺.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Description |
|---|---|---|
| 204 | [C₁₀H₁₇ClO₂]⁺ | Molecular Ion [M]⁺ |
| 175 | [C₈H₁₂ClO]⁺ | Loss of ethyl group (-C₂H₅) |
| 169 | [C₁₀H₁₇O₂]⁺ | Loss of chlorine radical (•Cl) |
| 159 | [C₈H₁₂O₂]⁺ | Loss of ethoxy radical (•OC₂H₅) |
| 125 | [C₇H₁₀O]⁺ | Fragmentation of the alkyl chain |
| 99 | [C₅H₇O₂]⁺ | Cleavage at C4-C5 bond |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Reaction Intermediates
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com
FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation excites molecular vibrations. This compound possesses several IR-active functional groups. The most prominent absorption would be the strong C=O stretch of the α,β-unsaturated ester, which is typically found at a lower wavenumber (~1720-1730 cm⁻¹) compared to a saturated ester due to conjugation. libretexts.org The C=C double bond stretch appears around 1640-1650 cm⁻¹. The trans nature of the double bond gives rise to a characteristic out-of-plane C-H bending vibration around 960-980 cm⁻¹. The C-O stretching of the ester group will produce strong bands in the 1150-1250 cm⁻¹ region. Finally, the C-Cl stretch of the primary alkyl chloride is expected in the 650-750 cm⁻¹ range. udel.edu
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and measures the inelastic scattering of monochromatic light. researchgate.net Non-polar bonds with easily polarizable electron clouds tend to produce strong Raman signals. Therefore, the C=C stretching vibration in this compound is expected to be particularly intense in the Raman spectrum, often stronger than in its IR spectrum. researchgate.net The C=O stretch will also be visible but may be weaker than in the IR spectrum. The C-Cl stretch would also be Raman active. This technique is especially useful for monitoring the formation or consumption of the C=C bond during a reaction, as its signal is often sharp and strong.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Bond Vibration | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Signal |
|---|---|---|---|
| α,β-Unsaturated Ester | C=O stretch | ~1725 (strong) | Moderate |
| Alkene | C=C stretch | ~1645 (medium) | Strong |
| Alkene (=C-H) | C-H out-of-plane bend (trans) | ~970 (strong) | Weak |
| Ester | C-O stretch | ~1250 & ~1170 (strong) | Moderate |
| Alkyl Halide | C-Cl stretch | ~700 (medium-strong) | Moderate |
Advanced Chromatographic Separations for Isomer Resolution and Purity Assessment
The structural complexity and potential for isomeric impurities in the synthesis of this compound demand high-resolution separation techniques. Chromatographic methods are paramount for ensuring the identity and purity of the target compound, particularly for distinguishing it from starting materials, byproducts, and geometric isomers such as the (Z)-isomer.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. researchgate.net This method is ideal for determining the purity of a sample and identifying trace-level impurities.
The analysis begins with the injection of the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column's inner surface is coated with a stationary phase, which interacts with the sample components at different rates, leading to their separation. For chlorinated esters, a non-polar or mid-polarity column is typically effective. ijpsr.comnih.gov
As the separated components exit the column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by electron ionization (EI), which bombards them with high-energy electrons. This process forms a positively charged molecular ion ([M]⁺) and numerous fragment ions. spectroscopyonline.com These ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z), and a detector generates a mass spectrum, which is a unique fragmentation pattern for a specific compound. libretexts.org
For this compound (molecular weight: 204.68 g/mol for the ³⁵Cl isotope), the mass spectrum would be expected to show a molecular ion peak. However, molecular ions from esters can sometimes be weak or absent. spectroscopyonline.com The fragmentation pattern is predictable and provides significant structural information. Key fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, 45 Da) to form a stable acylium ion ([M-45]⁺). pharmacy180.comlibretexts.org Another common fragmentation is the McLafferty rearrangement. researchgate.net The presence of a chlorine atom is a distinctive feature, resulting in a characteristic isotopic pattern for any chlorine-containing fragment, with two peaks at a ~3:1 intensity ratio (for ³⁵Cl and ³⁷Cl isotopes) separated by 2 m/z units.
A hypothetical GC-MS method for the analysis of this compound is detailed in the table below, based on established methods for similar chlorinated compounds. ijpsr.commdpi.com
Table 1: Illustrative GC-MS Parameters for this compound Analysis
| Parameter | Value | Purpose |
| GC System | Agilent 8890 GC or equivalent | Provides separation of volatile compounds. |
| Column | ZB-5MS (5% Phenyl-arylene, 95% Dimethylpolysiloxane) or similar | Non-polar stationary phase suitable for separating chlorinated hydrocarbons. |
| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | Standard dimensions providing good resolution and capacity. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading with concentrated samples. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | Temperature gradient to separate compounds with a range of boiling points. |
| MS System | Agilent 7000D MS/MS or equivalent | Detects and identifies separated components. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy to produce reproducible fragmentation patterns for library matching. |
| Source Temperature | 230 °C | Optimal temperature to maintain ion integrity. |
| Quadrupole Temp. | 150 °C | Ensures stable performance of the mass analyzer. |
| Scan Range | 40-400 m/z | Covers the expected mass range of the parent molecule and its fragments. |
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Chiral Columns
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful separation technique used for non-volatile or thermally sensitive compounds. researchgate.net It is particularly useful for purity assessment and the resolution of isomers that may be difficult to separate by GC. researchgate.net
In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). The choice of stationary phase and mobile phase composition determines the separation mechanism. For a molecule like this compound, a reversed-phase C18 column is a common and effective choice.
Diode Array Detection (DAD)
A Diode Array Detector (DAD), also known as a photodiode array (PDA) detector, is a type of UV-Vis detector that provides enhanced spectral information. mdpi.com Unlike standard UV detectors that measure absorbance at a single wavelength, a DAD scans a range of wavelengths simultaneously, generating a complete UV-Vis spectrum for each component as it elutes from the column. mdpi.com The α,β-unsaturated ester moiety in this compound contains a chromophore (C=C-C=O) that absorbs UV radiation, making it readily detectable by DAD. nih.gov This capability is crucial for peak purity analysis, allowing researchers to verify if a single chromatographic peak consists of a single compound or co-eluting impurities.
Isomer Resolution and the Role of Chiral Columns
The primary isomers of concern during the synthesis of this compound are the geometric (E/Z) diastereomers. These isomers have different spatial arrangements around the carbon-carbon double bond and typically exhibit different physical properties, allowing for their separation on a standard achiral HPLC column, such as a C18 column.
While this compound is itself an achiral molecule, the discussion of chiral columns is relevant in the broader context of purity assessment. chiralpedia.com Chiral chromatography is specifically designed to separate enantiomers—molecules that are non-superimposable mirror images. researchgate.netcsfarmacie.cz This would become necessary if the synthesis involved chiral reagents or produced chiral byproducts that needed to be resolved from the main product. Chiral stationary phases (CSPs), often based on polysaccharide derivatives like cellulose or amylose, create a chiral environment within the column. csfarmacie.cz Enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different stabilities, which leads to different retention times and thus, separation. nih.gov
The table below outlines typical starting conditions for an HPLC-DAD method aimed at assessing the purity and resolving geometric isomers of this compound.
Table 2: Illustrative HPLC-DAD Parameters for this compound Analysis
| Parameter | Value | Purpose |
| HPLC System | Agilent 1260 Infinity II or equivalent | Provides high-pressure solvent delivery for separation. |
| Column | Reversed-Phase C18 (e.g., Zorbax, Hypersil GOLD) | Standard non-polar stationary phase for separating moderately polar organic molecules. |
| Column Dimensions | 150 mm length x 4.6 mm I.D., 5 µm particle size | Common dimensions offering a good balance of resolution and analysis time. |
| Mobile Phase A | Water | Polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |
| Elution Mode | Gradient | Varies the mobile phase composition to effectively elute all components. |
| Gradient Program | 60% B to 95% B over 20 minutes | A typical gradient for separating impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention. |
| Detector | Diode Array Detector (DAD) | Provides UV-Vis spectra for peak identification and purity assessment. |
| Detection Wavelength | 210 nm (monitoring); 200-400 nm (scan range) | 210 nm is a common wavelength for α,β-unsaturated esters; full scan provides spectral data. |
| Injection Volume | 10 µL | Standard volume for analytical injections. |
Computational and Theoretical Studies on Ethyl E 8 Chloro 2 Octenoate and Its Reactions
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl (E)-8-Chloro-2-octenoate, these methods can elucidate its electron distribution, molecular geometry, and the energetic landscape of its different conformations.
Density Functional Theory (DFT) Studies on Reactivity Descriptors
For this compound, DFT calculations could provide crucial data on global and local reactivity descriptors.
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Definition | Predicted Significance for this compound |
| Global Descriptors | ||
| Highest Occupied Molecular Orbital (HOMO) Energy | Energy of the outermost electron orbital; relates to the ability to donate electrons. | A higher HOMO energy would suggest greater nucleophilic character, likely centered around the C=C double bond and the oxygen atoms of the ester group. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Energy of the lowest energy electron-accepting orbital; relates to the ability to accept electrons. | A lower LUMO energy would indicate higher electrophilicity. The carbonyl carbon and the carbon bonded to the chlorine atom are expected to be key electrophilic sites. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical stability. | A smaller gap would suggest higher reactivity and lower kinetic stability. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | A lower value would correlate with higher reactivity. |
| Electrophilicity Index (ω) | A measure of the ability of a species to accept electrons. mdpi.com | This index would quantify the overall electrophilic nature of the molecule. |
| Local Descriptors | ||
| Fukui Functions (f(r)) | Describe the change in electron density at a given point when an electron is added or removed. | These would pinpoint the specific atoms most susceptible to nucleophilic (f+) and electrophilic (f-) attack. For instance, the carbon of the C=C bond and the carbonyl carbon are expected to have significant f+ values. |
| Dual Descriptor (Δf(r)) | Provides a clearer picture of sites for electrophilic and nucleophilic attack. | This would help to resolve ambiguities that can arise from the Fukui functions alone. |
Ab Initio Methods for Energetic Profiles of Reaction Intermediates
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for accurately calculating the energies of molecules, including transient species like reaction intermediates and transition states.
For reactions involving this compound, such as nucleophilic substitution at the carbon bearing the chlorine atom or addition reactions at the double bond, ab initio calculations can map out the potential energy surface. This would involve:
Geometry Optimization: Determining the lowest energy structure for reactants, products, and any intermediates.
Transition State Searching: Locating the saddle point on the potential energy surface that corresponds to the transition state of a reaction.
Frequency Calculations: Confirming the nature of stationary points (minima for stable species, first-order saddle points for transition states) and obtaining zero-point vibrational energies.
These calculations would provide a detailed, quantitative understanding of the reaction energetics, helping to predict reaction mechanisms and rates.
Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Dynamics
While quantum chemical calculations often model molecules in the gas phase, the behavior of this compound in solution is critical to understanding its real-world reactivity. Molecular Dynamics (MD) simulations can bridge this gap by modeling the explicit interactions between the solute and solvent molecules over time.
MD simulations for this compound in various solvents (e.g., water, ethanol, acetone) could reveal:
Solvation Shell Structure: How solvent molecules arrange themselves around the solute, particularly around the polar ester group and the chloroalkane chain.
Conformational Preferences: The long alkyl chain of the molecule allows for significant conformational flexibility. MD simulations can explore the accessible conformations in different solvents and identify the most stable ones.
Dynamical Behavior: The simulations can track the fluctuations and motions of the molecule over time, providing insights into its flexibility and how it explores its conformational space.
Reaction Pathway Modeling and Transition State Characterization
A primary goal of computational chemistry is to elucidate the detailed mechanism of chemical reactions. For this compound, this would involve modeling potential reaction pathways. For example, in a substitution reaction at the C-Cl bond, one could model both SN1 and SN2 pathways to determine which is more favorable under different conditions.
This involves:
Locating Transition States: Using quantum chemical methods to find the geometry of the transition state for each proposed mechanistic step.
Calculating Activation Energies: Determining the energy barrier for the reaction, which is a key factor in determining the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: This analysis follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is indeed for the reaction of interest.
Prediction of Spectroscopic Properties from First Principles
Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for its identification and characterization, especially when experimental data is scarce. kashanu.ac.ir
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Information | Computational Method |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. | DFT calculations can predict the positions of key vibrational modes, such as the C=O stretch of the ester, the C=C stretch of the alkene, and the C-Cl stretch. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts (¹H and ¹³C) and coupling constants. | Methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework can provide accurate predictions of NMR spectra, aiding in structural elucidation. |
| Mass Spectrometry (MS) | Fragmentation patterns. | While direct prediction is complex, computational analysis of bond dissociation energies can help rationalize observed fragmentation patterns in mass spectra. |
By applying these computational and theoretical approaches, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, paving the way for its potential applications and further experimental study.
Future Research Directions and Emerging Paradigms for Ethyl E 8 Chloro 2 Octenoate
Integration into Flow Chemistry Systems for Scalable and Sustainable Synthesis
The synthesis and manipulation of functionalized esters are increasingly benefiting from the adoption of continuous flow chemistry. researchgate.net This paradigm shift from traditional batch processing offers significant advantages in terms of safety, scalability, efficiency, and process control. flinders.edu.au For a molecule like Ethyl (E)-8-Chloro-2-octenoate, flow chemistry presents a compelling avenue for both its primary synthesis and subsequent derivatization.
Future research could focus on developing a continuous flow process for its synthesis, potentially via cross-metathesis or other modern catalytic methods. nih.gov Flow reactors, such as microreactors or packed-bed reactors, would enable precise control over reaction temperature, pressure, and residence time, which is crucial for managing exothermic reactions and minimizing the formation of byproducts. flinders.edu.au The enhanced heat and mass transfer in these systems could lead to higher yields and selectivities compared to batch synthesis. researchgate.net Furthermore, the integration of in-line purification and analysis techniques would allow for a streamlined, multi-step synthesis on demand, reducing manual handling and waste generation. flinders.edu.au
| Parameter | Conventional Batch Processing | Continuous Flow Processing |
|---|---|---|
| Scalability | Complex, requires geometric redesign of reactors | Simpler, achieved by extending operational time ("scaling out") |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway | Inherently safer due to small reactor volumes and superior heat dissipation |
| Heat & Mass Transfer | Often limited, leading to concentration and temperature gradients | Excellent, ensuring uniform reaction conditions and high reproducibility researchgate.net |
| Process Control | Manual or semi-automated control over bulk parameters | Precise, automated control over key parameters (temp, pressure, flow rate) flinders.edu.au |
| Sustainability | Can generate significant solvent and reagent waste | Reduced waste, potential for solvent recycling and higher energy efficiency researchgate.net |
Investigation of its Role in Biologically Inspired Chemical Transformations
The structural features of this compound make it an attractive substrate for biologically inspired and biocatalytic transformations. The α,β-unsaturated ester moiety is a Michael acceptor, a reactive unit frequently involved in biological pathways. Future research could explore the use of enzymes, such as lipases or esterases, to catalyze reactions involving this compound.
A particularly promising area is the enzymatic aza-Michael addition of amines to the activated double bond. Research has demonstrated the successful use of lipases to catalyze the Michael addition of aromatic amines to acrylates under continuous flow conditions, offering a green and efficient route to β-amino acid esters. mdpi.com Applying this methodology to this compound could yield novel bifunctional amino acid derivatives, where the terminal chloride remains available for further functionalization. Such enzymatic processes operate under mild conditions, often in aqueous or green solvents, and exhibit high chemo- and stereoselectivity, aligning with the principles of sustainable chemistry.
Exploration of Photo- and Electrocatalytic Applications Involving the Compound
Modern synthetic chemistry has been revolutionized by the advent of photo- and electrocatalysis, which provide green and mild methods for activating and functionalizing molecules. nih.gov The alkene in this compound is a prime target for such transformations. Visible-light photocatalysis, in particular, has emerged as a powerful tool for the direct functionalization of unactivated alkenes. rsc.org
Future work could investigate a range of photocatalytic reactions, including:
Hydrocarboxylation: Using CO₂ as a C1 source, photocatalytic methods have been developed to achieve the β-selective hydrocarboxylation of α,β-unsaturated esters under flow conditions. acs.org Applying this to the target compound could produce a valuable dicarboxylic acid monoester.
Difunctionalization: Photocatalysis enables the simultaneous introduction of two different functional groups across the double bond. mdpi.com This could involve reactions like arylsulfonylation, oxytrifluoromethylation, or the addition of C(sp³)–H compounds via hydrogen atom transfer (HAT), providing rapid access to complex molecular architectures. researchgate.netrsc.org
Radical Coupling: The terminal chloride could also participate in photoredox-catalyzed coupling reactions, potentially allowing for dual functionalization at both the alkene and the chloro-terminus in a controlled manner.
These methods offer access to novel derivatives under mild conditions, often with high functional group tolerance, making them ideal for the late-stage functionalization of complex molecules. nih.govresearchgate.net
| Reaction Type | Potential Reagents | Resulting Functionalization | Potential Benefit |
|---|---|---|---|
| Hydrocarboxylation | CO₂, H-atom donor | Addition of a carboxylic acid group at the β-position acs.org | Synthesis of functionalized di-acid derivatives |
| Arylsulfonylation | Aryl sulfonyl chlorides | Addition of aryl and sulfonyl groups researchgate.net | Access to complex sulfur-containing compounds |
| C-H Functionalization | Unactivated Alkanes | Addition of alkyl groups across the double bond rsc.org | Formation of new C-C bonds under mild conditions |
| Difunctionalization | Various radical precursors | Simultaneous addition of two distinct groups nih.govmdpi.com | Rapid increase in molecular complexity |
Development of Supramolecular Assemblies Utilizing Octenoate Motifs
Supramolecular chemistry involves the design of complex, functional architectures through non-covalent interactions. rsc.org The "octenoate motif" within this compound, characterized by a polar ester head group and a nonpolar eight-carbon chain, imparts amphiphilic character to the molecule. This structure suggests potential for self-assembly into organized structures like micelles, vesicles, or liquid crystals in appropriate solvents.
Future research could explore how this molecule or its derivatives can be used as building blocks (tectons) for functional materials. The terminal chloro group is particularly significant, as it can be used as a reactive handle for post-assembly modification, such as polymerization or surface grafting. Furthermore, the principles of host-guest chemistry could be applied, where the alkyl chain is encapsulated within hydrophobic cavities of larger host molecules, leading to the formation of ordered assemblies. nih.govnih.gov The specific geometry and functionality of the octenoate motif could be harnessed to direct the formation of unique supramolecular structures with applications in materials science and nanotechnology. mdpi.com
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
To effectively develop and optimize the complex chemical transformations proposed in the preceding sections, a deep understanding of reaction kinetics, mechanisms, and pathways is essential. Advanced, in situ spectroscopic probes are indispensable tools for acquiring this knowledge in real-time. mt.commt.com
Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy allow for the continuous monitoring of reacting species directly within the reaction vessel, eliminating the need for offline sampling which can be disruptive. spectroscopyonline.comscielo.org.co For reactions involving this compound, these probes could be used to:
Track the concentration of the C=C double bond and the ester carbonyl group to monitor conversion. scielo.org.co
Identify and quantify transient intermediates, providing crucial mechanistic insights. mt.com
Determine reaction endpoints with high precision.
Study the impact of process variables (e.g., temperature, catalyst loading) on reaction performance. spectroscopyonline.com
Integrating these Process Analytical Technology (PAT) tools, especially within flow chemistry setups, would enable rapid optimization and ensure the robust and reproducible synthesis of novel materials derived from this compound. mt.comnih.gov
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing Ethyl (E)-8-Chloro-2-octenoate with high stereochemical purity?
- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to favor the E-isomer. Use spectroscopic techniques (¹H/¹³C NMR) to confirm stereochemistry, referencing coupling constants for olefinic protons (J = 12–16 Hz for trans configuration) . Purification via column chromatography with silica gel and hexane/ethyl acetate gradients can isolate the desired product. Validate purity using GC-MS or HPLC (≥95% purity threshold) .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–11) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λmax ~210 nm for α,β-unsaturated esters) and quantify decomposition products using LC-MS. Apply Arrhenius kinetics to predict shelf life under standard storage conditions .
Q. What analytical techniques are most effective for quantifying trace impurities in this compound?
- Methodological Answer : Use gas chromatography (GC-FID) with a polar capillary column (e.g., DB-WAX) to separate volatile impurities. For non-volatile byproducts, employ reversed-phase HPLC with a C18 column and UV detection. Validate methods per ICH guidelines (precision ±2%, recovery 98–102%) .
Q. How should researchers design controlled experiments to assess the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : Perform kinetic studies by reacting the ester with nucleophiles (e.g., Grignard reagents) in anhydrous THF. Monitor reaction progress via in situ FTIR to track carbonyl group consumption (C=O stretch at ~1720 cm⁻¹). Compare experimental rates with DFT-calculated activation energies to validate mechanisms .
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed reaction mechanisms involving this compound?
- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to model transition states and intermediates. Compare computed activation energies with experimental kinetic data. Use Natural Bond Orbital (NBO) analysis to identify electronic factors influencing regioselectivity .
Q. What strategies improve enantiomeric separation of chiral derivatives synthesized from this compound?
- Methodological Answer : Utilize chiral stationary phases (e.g., Chiralpak IA or IB) in HPLC with hexane/isopropanol mobile phases. Optimize resolution by adjusting column temperature and flow rate. Validate enantiopurity via polarimetry and correlate with circular dichroism (CD) spectra .
Q. How do steric and electronic effects influence the compound’s behavior in cross-coupling reactions?
- Methodological Answer : Design a series of Pd-catalyzed Suzuki-Miyaura reactions with para-substituted aryl boronic acids. Analyze Hammett plots (σ values vs. reaction rates) to quantify electronic effects. Use X-ray crystallography (SHELXL ) to resolve steric clashes in transition metal complexes.
Q. What statistical approaches are critical for interpreting contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Apply multivariate regression analysis to correlate substituent parameters (Hammett σ, π, MR) with bioactivity. Use principal component analysis (PCA) to identify outliers or confounding variables. Validate models via leave-one-out cross-validation (LOOCV) .
Data Presentation and Ethical Considerations
- Data Tables : Include raw and processed data (e.g., kinetic constants, chromatographic retention times) in supplementary materials. Use SI units and significant figures consistently .
- Ethical Compliance : Disclose all synthetic hazards (e.g., chlorinated intermediates) and adhere to institutional safety protocols. Reference Material Safety Data Sheets (MSDS) for disposal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
